Furanoeudesma 1,3-diene natural source and distribution
Furanoeudesma 1,3-diene natural source and distribution
An In-Depth Technical Guide to Furanoeudesma-1,3-diene: Natural Sources, Distribution, and Scientific Significance
Introduction
Furanoeudesma-1,3-diene is a naturally occurring bioactive compound classified as a furanosesquiterpenoid.[1][2] This molecule is a principal constituent of myrrh, the aromatic oleo-gum-resin derived from trees of the Commiphora genus, and is a significant contributor to myrrh's characteristic fragrance and historical therapeutic properties.[2][3] First scientifically characterized in 1983 as a major aroma component of myrrh essential oil, subsequent research has illuminated its pharmacological importance, most notably its potent analgesic effects.[1][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Furanoeudesma-1,3-diene, focusing on its botanical origins, geographical distribution, chemotaxonomic relevance, and the methodologies for its extraction and characterization. Furthermore, it delves into its established biological activities and mechanism of action, offering a foundation for future research and development.
Part 1: Natural Provenance and Distribution
Primary Botanical Sources
The primary natural source of Furanoeudesma-1,3-diene is the oleo-gum resin of trees belonging to the Commiphora genus (family Burseraceae).[1][5] The most significant producer is Commiphora myrrha (synonym Commiphora molmol), the source of true myrrh.[1][2][6][7] This resin is a complex mixture of water-soluble gum, alcohol-soluble resins, and a volatile essential oil, wherein Furanoeudesma-1,3-diene is a key component.[3]
Other species within the genus also produce this compound, though often in varying concentrations. For instance, Commiphora holtziana found in Kenya contains a notable amount (23.9% of its essential oil), while other Kenyan species like Commiphora kataf may lack detectable levels.[8]
Geographical Distribution
The geographical distribution of Furanoeudesma-1,3-diene is directly linked to the native habitats of the source plants. Commiphora species are predominantly found in the arid and subtropical regions of northeastern Africa and the Arabian Peninsula.[2][5][7] Key regions for the harvesting of high-quality myrrh resin rich in this compound include Somalia, Ethiopia, Djibouti, northeast Kenya, Oman, and Yemen.[4][8] This distribution has shaped the historical trade routes and traditional uses of myrrh for millennia.[8]
Chemotaxonomic Significance
The chemical profile of Commiphora resins, particularly the relative concentrations of furanosesquiterpenoids like Furanoeudesma-1,3-diene, serves as a valuable chemotaxonomic marker.[1] Analyzing the presence and abundance of this and related compounds can help differentiate between various Commiphora species.[1] This is critically important for the authentication and quality control of myrrh resin intended for medicinal or commercial use, ensuring consistency and efficacy.[1]
Part 2: Chemical Profile and Biosynthesis
Chemical Classification and Co-occurring Compounds
Furanoeudesma-1,3-diene is structurally classified as a sesquiterpenoid (a 15-carbon terpene) built upon a bicyclic eudesmane framework that is fused to a furan ring.[1] It rarely occurs in isolation. The essential oil of C. myrrha is a complex matrix containing several structurally related furanosesquiterpenoids that contribute to its overall bioactivity and aroma.
Table 1: Major Sesquiterpenoids in Commiphora myrrha Essential Oil
| Compound Name | Chemical Class | Typical Concentration Range (%) | Key Properties |
| Furanoeudesma-1,3-diene | Furanosesquiterpenoid | 25 - 35%[9][10] | Major component, potent analgesic.[1][4] |
| Curzerene | Furanosesquiterpenoid | 8 - 10%[9][10] | Structurally similar, contributes to analgesic effects.[2] |
| Lindestrene | Furanosesquiterpenoid | ~13%[8][10] | Contributes to analgesic properties.[2][5] |
| β-elemene | Sesquiterpene | ~3%[9] | Highlights chemical diversity within the resin.[2] |
| Furanodienone | Furanosesquiterpenoid | Variable | Anti-inflammatory and antimicrobial activities.[2] |
Note: Concentrations can vary significantly based on geographical origin, harvest time, and extraction method.
Biosynthetic Pathway
The biosynthesis of furanosesquiterpenoids like Furanoeudesma-1,3-diene follows the well-established terpenoid pathway. The process is initiated from the precursor Farnesyl pyrophosphate (FPP) and involves several key enzymatic steps catalyzed by sesquiterpene synthases.
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Initiation: The pathway begins with the ionization of FPP.
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Cyclization: The FPP molecule undergoes a magnesium-dependent cyclization to form a macrocyclic intermediate, typically germacrene D.[2]
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Skeletal Rearrangement: The germacrene intermediate is then enzymatically converted into the specific eudesmane bicyclic skeleton.
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Furan Ring Formation: Subsequent oxidation and cyclization steps lead to the formation of the characteristic furan ring, yielding the final Furanoeudesma-1,3-diene structure.
Part 3: Experimental Methodologies
Extraction Protocols
The primary challenge in isolating Furanoeudesma-1,3-diene is the efficient separation of this lipophilic, volatile compound from the complex oleo-gum-resin matrix.[1]
This method is favored for its ability to extract volatile compounds at low temperatures, preserving their chemical integrity.[2]
Objective: To obtain a volatile extract enriched in furanosesquiterpenoids using supercritical CO₂.
Methodology:
-
Preparation: Grind raw Commiphora myrrha resin to a fine powder (particle size 250–850 μm) to maximize surface area.[9]
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Loading: Load the powdered resin into the extraction vessel of an SFE system.
-
Extraction:
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Collection: Depressurize the CO₂ in a collection vessel. The rapid drop in pressure causes the CO₂ to return to a gaseous state, precipitating the extracted oil, which is devoid of non-volatile components like gums and waxes.[10]
-
Analysis: The resulting essential oil can be directly analyzed via GC-MS.
A traditional and widely used method for obtaining essential oils from plant material.
Objective: To isolate the volatile fraction of myrrh resin via steam distillation.
Methodology:
-
Preparation: Place the oleo-gum resin in a distillation flask with water.
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Distillation: Heat the flask to boil the water. The resulting steam passes through the resin, volatilizing the essential oil components, including Furanoeudesma-1,3-diene.
-
Condensation: Pass the steam-oil mixture through a condenser to cool it back into a liquid.
-
Separation: Collect the liquid in a separation funnel. Due to their immiscibility, the essential oil will separate from the water and can be collected.
Purification and Characterization
Following initial extraction, further purification is often required to isolate the pure compound.
Purification:
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Column Chromatography: The crude extract is passed through a silica gel column.[1] A solvent gradient (e.g., hexane to ethyl acetate) is used to elute fractions with increasing polarity, allowing for the separation of Furanoeudesma-1,3-diene from other terpenoids.
Characterization and Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile components in the essential oil.[10]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of the compound in extracts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structural elucidation of the isolated compound.[11]
Part 4: Biological Activity and Mechanism of Action
The most extensively documented biological activity of Furanoeudesma-1,3-diene is its analgesic (pain-relieving) effect, which provides a scientific basis for the historical use of myrrh in pain management.[1][4]
Analgesic Activity
Studies have demonstrated that Furanoeudesma-1,3-diene exhibits significant analgesic properties.[6] A pivotal 1996 study by Dolara et al. showed that the compound, when administered to mice, produced a potent analgesic effect comparable to morphine in certain assays.[4]
Mechanism of Action
The analgesic effect is attributed to the interaction of Furanoeudesma-1,3-diene with the central nervous system's opioid receptors.[1][4]
-
Opioid Receptor Binding: The compound has been shown to displace specific ligands from opioid receptors in brain membrane preparations, indicating direct binding.[4][6]
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Naloxone Reversal: Crucially, the analgesic effects of Furanoeudesma-1,3-diene are completely reversed by naloxone, a classic opioid receptor antagonist.[4][6] This finding strongly supports the claim that its mechanism of action is mediated through these receptors.
Other Reported Activities
Beyond analgesia, preliminary research has suggested other potential therapeutic properties, including:
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Antiviral Activity: Investigated for activity against influenza A virus.[1][9]
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Anti-inflammatory Effects: Has been explored as part of the broader anti-inflammatory profile of myrrh extracts.[1][2]
Conclusion
Furanoeudesma-1,3-diene stands out as a pharmacologically significant furanosesquiterpenoid, central to the chemical identity and therapeutic value of Commiphora myrrha. Its well-defined natural distribution in specific global regions makes sustainable sourcing and quality control paramount. The scientific validation of its analgesic properties, mediated through opioid receptor interaction, bridges the gap between ancient traditional medicine and modern pharmacology. Detailed protocols for its extraction and analysis enable consistent and reproducible research, paving the way for further investigation into its therapeutic potential and the development of new natural product-derived analgesics.
References
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Dolara, P., et al. (1996). Characterization of the action on central opioid receptors of furaneudesma-1,3-diene, a sesquiterpene extracted from myrrh. Phytotherapy Research. Retrieved from [Link]
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Le, T. B., et al. (2020). Investigation of Commiphora myrrha (Nees) Engl. Oil and Its Main Components for Antiviral Activity. Molecules. Retrieved from [Link]
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Hanuš, L. O., et al. (2005). Myrrh--Commiphora chemistry. Acta Universitatis Palackianae Olomucensis, Facultas Medica. Retrieved from [Link]
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American Chemical Society. (2023). Furanoeudesma-1,3-diene. Retrieved from [Link]
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Gertsch, J., et al. (2017). A Pilot Study on Bioactive Constituents and Analgesic Effects of MyrLiq®, a Commiphora myrrha Extract with a High Furanodiene Content. Planta Medica. Retrieved from [Link]
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Olubunmi, A. J., et al. (2022). Commiphora myrrh: a phytochemical and pharmacological update. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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ResearchGate. (n.d.). Isolation and characterization of several aromatic sesquiterpenes from Commiphora myrrha | Request PDF. Retrieved from [Link]
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Marongiu, B., et al. (2005). Chemical Composition of the Essential Oil and Supercritical CO2 Extract of Commiphora myrrha (Nees) Engl. and of Acorus calamus L. Journal of Essential Oil Research. Retrieved from [Link]
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